molecular formula C12H5Cl3O B1205654 2,4,8-Trichlorodibenzofuran CAS No. 54589-71-8

2,4,8-Trichlorodibenzofuran

Cat. No. B1205654
CAS RN: 54589-71-8
M. Wt: 271.5 g/mol
InChI Key: WJURXKWTCOMRCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorinated dibenzofurans, including 2,4,8-TCDF, often involves the direct chlorination of dibenzofuran precursors. For instance, Yoon-Seok Chang and M. Deinzer (1990) developed a method for the synthesis of regiospecific chlorine-37 labeled trichlorodibenzofuran by converting 3-aminodibenzofuran to 3-amino-2,4-dichlorodibenzofuran using chlorine-saturated carbon tetrachloride, followed by diazotization and displacement reactions (Chang & Deinzer, 1990).

Molecular Structure Analysis

The molecular structure of 2,4,8-TCDF, like other chlorinated dibenzofurans, is characterized by the presence of chlorine atoms on the dibenzofuran skeleton, which significantly affects its chemical behavior and biological activity. Detailed analysis of its structure helps in understanding the compound's physicochemical properties and reactivity.

Chemical Reactions and Properties

2,4,8-TCDF undergoes various chemical reactions typical of chlorinated aromatic compounds, including oxidative degradation, reductive dechlorination, and nucleophilic substitution. These reactions are crucial for its environmental fate and the development of remediation strategies. For instance, A. Hidayat and S. Tachibana (2013) studied the degradation of 2,4,8-TCDF by a new isolate of Cerrena sp., highlighting the potential of biological methods for the removal of such persistent pollutants (Hidayat & Tachibana, 2013).

Scientific Research Applications

Biological Activity in Rat Liver

2,4,8-Trichlorodibenzofuran (2,4,8-TCDF) has been studied for its biological activity in rat liver. It was found to promote enzyme-altered, preneoplastic foci in the livers of female rats initiated by diethylnitrosamine. Moreover, 2,4,8-TCDF induced activities of aryl hydrocarbon hydroxylase, a marker for cytochrome P-4501 activity, in adult female rats and in rat hepatoma cells. This indicates that 2,4,8-TCDF has biological activity, although it's extremely low compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin (2,3,7,8-TCDD) (Deml, Wiebel, & Oesterle, 1989).

Degradation by Cerrena sp.

A study investigated the degradation of 2,4,8-TCDF by the fungus Cerrena sp. F0607. It was found that this strain could degrade 2,4,8-TCDF effectively, showing good decolorization and producing ligninolytic enzymes. The presence of 2,4,8-TCDF enhanced the rate of glucose consumption and mycelial biomass in the culture, with laccase showing the highest enzyme activity. This research highlights the potential of using fungal species for the bioremediation of environments contaminated with 2,4,8-TCDF (Hidayat & Tachibana, 2013).

Synthesis and Characterization

Another aspect of research on 2,4,8-TCDF involves its synthesis and characterization. Research has been conducted on the synthesis of regiospecific Chlorine-37 labeled Trichlorodibenzofuran, which included 2,4,8-TCDF. Such studies are essential for creating specific compounds used in further biochemical and environmental studies (Chang & Deinzer, 1990).

Environmental Impact and Remediation

Research on 2,4,8-TCDF also includes its environmental impact and potential methods for remediation. Studies have examined the catabolism of 2,4,8-TCDF by bacterial strains like Sphingomonas sp., highlighting the potential for microbial remediation of environments contaminated with polychlorinated dibenzofurans (Keim, Francke, Schmidt, & Fortnagel, 1999).

properties

IUPAC Name

2,4,8-trichlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3O/c13-6-1-2-11-8(3-6)9-4-7(14)5-10(15)12(9)16-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJURXKWTCOMRCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(O2)C(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80203017
Record name 2,4,8-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,8-Trichlorodibenzofuran

CAS RN

54589-71-8
Record name 2,4,8-Trichlorodibenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54589-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,8-Trichlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054589718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,8-Trichlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80203017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,8-trichlorodibenzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.843
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Record name 2,4,8-TRICHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
147
Citations
T Keim, W Francke, S Schmidt, P Fortnagel - Journal of Industrial …, 1999 - Springer
Due to their physicochemical and toxicological properties, polychlorinated dibenzofurans are regarded as a class of compounds providing reason for serious environmental concern. …
Number of citations: 55 link.springer.com
A Hidayat, S Tachibana - International Biodeterioration & Biodegradation, 2013 - Elsevier
Degradation of 2,4,8-trichlorodibenzofuran (2,4,8-TCDF) by the isolate F0607, identified as belonging to the genus Cerrena, was investigated in liquid culture medium. Strain F0607 …
Number of citations: 16 www.sciencedirect.com
E Deml, FJ Wiebel, D Oesterle - Toxicology, 1989 - Elsevier
The biological activity of 2,4,8-trichlorodibenzofuran (2,4,8-TCDF) was tested using 2 endpoints: (a) the promotion of enzyme-altered, preneoplastic foci initiated by diethylnitrosamine (…
Number of citations: 11 www.sciencedirect.com
H Ohkawa, K Itoh, S Tachibana - JAPAN TAPPI JOURNAL, 1999 - jstage.jst.go.jp
Microbial degradation of 2, 4, 8-trichlorodibenzofuran(2, 4, 8-TCDF) and dibenzofuran by three fungi (563, V1, V2) isolated by a screening method from natural world and by two wood-…
Number of citations: 4 www.jstage.jst.go.jp
JL Lake, PF Rogerson, CB Norwood - Environmental Science & …, 1981 - ACS Publications
A 2, 4, 8-trichlorodibenzofuran, a tetrachlorodiphenyl ether, and a trichlorodiphenyl ether have been identified in samples of edible marineorganisms and suspended particulate ma-…
Number of citations: 53 pubs.acs.org
H Fuse, O Takimura, K Murakami, H Inoue… - Bioscience …, 2003 - Taylor & Francis
Marine bacterial strains (BP-PH, CAR-SF, and DBF-MAK) were isolated using biphenyl, carbazole (CAR), or dibenzofuran (DF) respectively as substrates for growth. Their 16S …
Number of citations: 40 www.tandfonline.com
Å Norström, K Andersson, C Rappe - Chemosphere, 1976 - Elsevier
Introduction Polychlorinated dibenzofurans (PCDFs) are found as contaminants in certain PCBs I-4 and in technical formulations of chlorophenols 5-6 and compounds derived from them…
Number of citations: 32 www.sciencedirect.com
H Ohkawa, K Itoh, S Tachibana - Bulletin of the Ehime University …, 2001 - agris.fao.org
Using the fungus V2 found from the nature by a screening method and a wood-rotting fungus, Phanerochaete chrysosporium, the relationship between enzymatic activity in microbial …
Number of citations: 0 agris.fao.org
S Tachibana, S Tokuoka, K Itoh - JOURNAL-JAPAN WOOD …, 2003 - hero.epa.gov
The collection of dioxins in water [Dibenzo-p-dioxin (DD), Dibenzofuran (DF), 2, 7-Dichlorodibenzo-p-dixoin (2, 7-DCDD) and 2, 4, 8-Trichlorodibenzofuran (2, 4, 8-TCDF)] by adsorption …
Number of citations: 4 hero.epa.gov
S Tachibana, Y Kiyota, M Koga - Pakistan Journal of Biological Sciences, 2005
Number of citations: 8

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